Ro 8-4304 Hydrochloride
Overview
Description
Ro 8-4304 Hydrochloride is a potent NMDA receptor antagonist . It is a NR2B selective, non-competitive, voltage-independent antagonist . It has been withdrawn from sale for commercial reasons .
Molecular Structure Analysis
The molecular weight of Ro 8-4304 Hydrochloride is 406.88 . The chemical formula is C21H24ClFN2O3 . The exact mass is 406.15 .Chemical Reactions Analysis
Ro 8-4304 Hydrochloride is known to inhibit NMDA receptor channels expressed in Xenopus oocytes . It gradually inhibits current amplitude when applied for 5 minutes .Physical And Chemical Properties Analysis
Ro 8-4304 Hydrochloride is a solid powder . It is soluble in DMSO . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Safety And Hazards
properties
IUPAC Name |
4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOXWHKUQOFFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017637 | |
Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 8-4304 Hydrochloride | |
CAS RN |
1312991-77-7 | |
Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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